11,14,17-Eicosatrienoic acid
Overview
Description
11,14,17-Eicosatrienoic acid (ETA) is an omega-3 polyunsaturated fatty acid found in the epidermis of human skin. It has been observed to increase in photoaged human epidermis and in acutely UV-irradiated human skin, while it decreases in intrinsically aged human epidermis. ETA plays a role in the skin's response to photoaging and UV irradiation, potentially offering photoprotective effects by inhibiting matrix metalloproteinase (MMP)-1 expression, which is involved in the degradation of collagen and other extracellular matrix components .
Synthesis Analysis
The synthesis of ETA and its analogs has been explored in various studies. For instance, the synthesis of 8Z,11Z,14Z-Eicosatriene-5-ynoic acid, a related compound, has been achieved using acetylenic compounds. This synthesis pathway provides a foundation for the creation of tritium-labelled arachidonic acid and its metabolites, which are important for studying the metabolism and function of fatty acids . Additionally, the synthesis of various substituted eicosatrienoic acids, which are precursors to prostaglandins, has been described, indicating the potential for chemical manipulation and study of ETA and its derivatives .
Molecular Structure Analysis
The molecular structure of ETA is characterized by three double bonds at the 11th, 14th, and 17th carbon atoms, which is typical of omega-3 fatty acids. This structure is crucial for its function and interaction with enzymes in the body. For example, the enzymatic conversion of related eicosatetraenoic acids involves specific epoxide hydrolases that act on the epoxide group formed from the fatty acid's double bonds .
Chemical Reactions Analysis
ETA and its related compounds undergo various chemical reactions in the body. The metabolism of 8,11,14-eicosatrienoic acid in human platelets results in the formation of several hydroxylated products, prostaglandins, and thromboxane, indicating the complexity of its interactions and the variety of its metabolic products . Furthermore, the conversion of 8,11,14-eicosatrienoic acid by aorta tissue involves the formation of epoxyhydroxy and trihydroxy derivatives, demonstrating the diverse range of reactions that these fatty acids can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of ETA are influenced by its polyunsaturated nature and the presence of double bonds. These properties affect how ETA interacts with other molecules and enzymes, as well as its role in biological membranes. The increase of ETA in response to UV irradiation suggests that its properties may be important in the skin's defense mechanisms against environmental stressors .
Future Directions
properties
IUPAC Name |
(11Z,14Z,17Z)-icosa-11,14,17-trienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHANXAKGNAKFSK-PDBXOOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920492 | |
Record name | all-cis-11,14,17-Eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
11,14,17-Eicosatrienoic acid | |
CAS RN |
17046-59-2 | |
Record name | 11,14,17-Eicosatrienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17046-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11,14,17-Eicosatrienoic acid, (Z,Z,Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017046592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | all-cis-11,14,17-Eicosatrienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dihomo-alpha-linolenic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060039 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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